molecular formula C13H17ClO4S B15314561 Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate

Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate

Cat. No.: B15314561
M. Wt: 304.79 g/mol
InChI Key: OCXNKFFIMHOQMY-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate is an organic compound with the molecular formula C15H21ClNO4S. It is a derivative of propanoic acid and contains a tert-butyl ester group along with a chlorosulfonyl-substituted phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(chlorosulfonyl)phenylpropanoic acid.

    Esterification: The carboxylic acid group of 4-(chlorosulfonyl)phenylpropanoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting ester is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Catalysis: Efficient catalysts are used to speed up the esterification process.

    Purification: Industrial-scale purification techniques such as distillation and large-scale chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) are used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonates, or other substituted derivatives.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly as a building block for sulfonamide-based drugs.

    Biological Research: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The compound’s molecular targets include enzymes with nucleophilic active sites, such as serine proteases and cysteine proteases.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(chlorosulfonyl)phenylcarbamate: Similar structure but with a carbamate group instead of a propanoate group.

    Tert-butyl 4-(chlorosulfonyl)benzoate: Similar structure but with a benzoate group instead of a propanoate group.

    Tert-butyl 4-(chlorosulfonyl)phenylacetate: Similar structure but with a phenylacetate group instead of a propanoate group.

Uniqueness

Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate is unique due to its specific combination of a tert-butyl ester and a chlorosulfonyl-substituted phenyl ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H17ClO4S

Molecular Weight

304.79 g/mol

IUPAC Name

tert-butyl 3-(4-chlorosulfonylphenyl)propanoate

InChI

InChI=1S/C13H17ClO4S/c1-13(2,3)18-12(15)9-6-10-4-7-11(8-5-10)19(14,16)17/h4-5,7-8H,6,9H2,1-3H3

InChI Key

OCXNKFFIMHOQMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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